5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole
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Overview
Description
5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole: is a heterocyclic compound featuring an imidazole ring substituted with a 2,5-dimethylphenyl group and two methyl groups. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylbenzaldehyde with ammonium acetate and a suitable amine under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylphenyl isocyanate
- 2,5-Dimethylphenylthioureido acid derivatives
- Phenylpropanoids
Uniqueness
5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imidazole ring is a versatile scaffold that can be modified to enhance its activity and selectivity .
Properties
Molecular Formula |
C13H16N2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)-1,2-dimethylimidazole |
InChI |
InChI=1S/C13H16N2/c1-9-5-6-10(2)12(7-9)13-8-14-11(3)15(13)4/h5-8H,1-4H3 |
InChI Key |
MXDVARKYEDWSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN=C(N2C)C |
Origin of Product |
United States |
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